AA3-DLin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

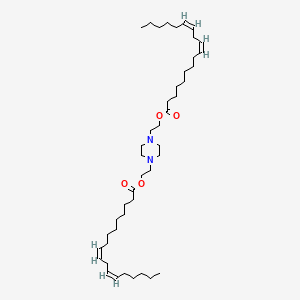

Molecular Formula |

C44H78N2O4 |

|---|---|

Molecular Weight |

699.1 g/mol |

IUPAC Name |

2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |

InChI Key |

LJCULYBZRITLON-MAZCIEHSSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AA3-DLin: A Technical Guide to a Novel Ionizable Lipid for RNA Delivery

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

AA3-DLin is a novel, enzyme-synthesized ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, including mRNA vaccines.[1][2][3] Its mechanism of action is centered on the pH-dependent protonation of its tertiary amine headgroup, which facilitates the efficient encapsulation of nucleic acids at a low pH and their subsequent release from endosomes into the cytoplasm of target cells. This process, known as endosomal escape, is a critical and often rate-limiting step in the successful intracellular delivery of RNA. This guide provides an in-depth examination of the physicochemical properties, mechanism of action, and experimental validation of this compound as a potent RNA delivery vehicle.

Introduction to Ionizable Lipids in RNA Delivery

The success of RNA-based therapeutics, such as siRNA for gene silencing and mRNA for protein replacement or vaccination, is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles have emerged as the leading platform for systemic RNA delivery.[4] Central to these formulations are ionizable cationic lipids, which are engineered to have a pKa value that allows them to be positively charged in the acidic environment of an endosome (pH ~5.0-6.5) but remain largely neutral in the bloodstream (pH ~7.4).[5] This pH-sensitivity is crucial for minimizing toxicity and non-specific interactions in circulation while promoting membrane fusion and cargo release within the cell. This compound is a recently developed ionizable lipid that has shown exceptional efficacy in this regard.

Physicochemical Properties of this compound Formulations

The performance of an LNP formulation is intrinsically linked to its physicochemical characteristics. This compound has been optimized through orthogonal experimental design to identify formulations with superior mRNA delivery capabilities. Unlike many standard formulations which utilize DSPC as a helper lipid, the top-performing this compound LNPs incorporate DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which is known to adopt a non-bilayer, hexagonal II (HII) phase that can facilitate membrane fusion and endosomal escape.

Table 1: Physicochemical Characterization of Optimized this compound LNPs

| Parameter | Value | Method |

| Lipid Composition (molar ratio) | This compound/DOPE/Cholesterol/DMG-PEG | LNP Formulation |

| 40:40:25:0.5 | ||

| Apparent pKa | 5.8 | TNS Fluorescence Assay |

| Mean Hydrodynamic Diameter | ~80-100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

Note: Specific size, PDI, and encapsulation efficiency values are typically reported in the primary literature for specific batches and payloads.

Core Mechanism of Action

The mechanism of this compound-mediated RNA delivery can be delineated into several key stages, from nanoparticle formation to the release of the RNA payload into the cytoplasm.

Caption: Workflow of this compound LNP-mediated RNA delivery.

Breakdown of the Mechanism:

-

RNA Encapsulation: LNPs are typically formed using a rapid mixing technique, such as microfluidics, where a stream of lipids dissolved in ethanol is mixed with an aqueous stream of RNA in an acidic buffer (e.g., citrate buffer, pH 4.0). At this low pH, the this compound amine headgroup is protonated, conferring a positive charge that facilitates strong electrostatic interactions with the negatively charged phosphate backbone of the RNA, leading to high encapsulation efficiency.

-

Circulation and Targeting: Following formulation and dialysis to raise the pH to 7.4, the LNPs are injected. In the bloodstream, the surface of the LNP is nearly neutral as this compound (pKa 5.8) is deprotonated. This neutrality, along with a sterically-hindering polyethylene glycol (PEG)-lipid layer, helps to reduce clearance by the immune system. The LNPs can passively accumulate in tissues like the liver, or they can be targeted via the adsorption of specific proteins, like Apolipoprotein E (ApoE), which directs them to cells expressing the low-density lipoprotein receptor (LDLR).

-

Cellular Uptake and Endosomal Trafficking: Upon reaching a target cell, the LNP is internalized through endocytosis, becoming entrapped within a membrane-bound vesicle known as an endosome.

-

Endosomal Escape: This is the most critical step and the hallmark of effective ionizable lipids. As the endosome matures, its internal environment becomes progressively more acidic. When the pH drops below the pKa of this compound, its amine headgroup becomes protonated again. This "re-charging" is hypothesized to trigger RNA release through two potential, non-mutually exclusive mechanisms:

-

Membrane Destabilization: The newly cationic this compound interacts with negatively charged anionic lipids (like bis(monoacylglycero)phosphate or BMP) present on the inner leaflet of the late endosomal membrane. This interaction disrupts the lipid bilayer, potentially aided by the presence of fusogenic helper lipids like DOPE, leading to the formation of non-bilayer structures that create pores in the endosomal membrane.

-

Proton Sponge Effect: The buffering capacity of the tertiary amine on this compound can lead to a continuous influx of protons into the endosome via the vacuolar H+-ATPase. To maintain charge neutrality, this is followed by an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome.

-

-

Cytoplasmic Release and Therapeutic Effect: Once the endosomal membrane is breached, the RNA cargo is released into the cytoplasm. Here, mRNA can be translated by the ribosomal machinery to produce a protein of interest, while siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of a target mRNA.

Experimental Protocols and Validation

The efficacy of this compound has been validated through a series of standardized in vitro and in vivo experiments.

LNP Formulation and Characterization

Caption: Experimental workflow for LNP formulation and characterization.

Protocol Summary: LNP Formulation by Microfluidic Mixing

-

Preparation of Solutions: An organic phase is prepared by dissolving this compound, DOPE, cholesterol, and a PEG-lipid in absolute ethanol at a specific molar ratio (e.g., 40:40:25:0.5). An aqueous phase is prepared by dissolving the RNA cargo in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing: The two solutions are pumped through a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing causes nanoprecipitation and self-assembly of the lipids around the RNA cargo.

-

Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and neutralize the pH.

-

Characterization: The final LNP product is characterized to determine its mean particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS), its RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen), and its apparent pKa using the TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) fluorescence assay.

In Vivo Efficacy Assessment

Protocol Summary: Luciferase mRNA Delivery in Mice

-

Administration: BALB/c or C57BL/6 mice are administered a defined dose of LNPs encapsulating firefly luciferase (FLuc) mRNA (e.g., 0.1-1.0 mg/kg) via intravenous or intramuscular injection.

-

Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), mice are injected intraperitoneally with a D-luciferin substrate.

-

Quantification: Anesthetized mice are then imaged using an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal produced by the translated luciferase enzyme. Signal intensity (total flux in photons/second) is measured in whole bodies or dissected organs to determine the biodistribution and potency of the LNP formulation.

Table 2: Representative In Vivo Performance Data

| Assay | Model | Key Finding |

| mRNA Delivery | BALB/c Mice (Luciferase mRNA) | This compound LNPs demonstrate high levels of protein expression, particularly in the liver and spleen. |

| Immunogenicity | BALB/c Mice (SARS-CoV-2 Spike mRNA) | This compound LNP vaccines elicit robust spike protein-specific antibody titers and a strong, Th1-biased T cell response. |

| Stability | Long-term Storage | This compound LNPs can be stored frozen at -20°C for up to 12 months without a significant reduction in transfection efficacy. |

Structure-Activity Relationship of this compound

The efficacy of this compound is a direct result of its chemical structure, which balances the requirements for RNA encapsulation, stability in circulation, and pH-triggered endosomal release.

Caption: Structure-activity relationship of the this compound lipid.

-

Amine Headgroup: The piperazine-based headgroup is designed to have a pKa of 5.8, which is lower than the optimal range of 6.2-6.7 often cited for liver-targeting siRNA LNPs. This lower pKa may contribute to improved stability and reduced toxicity in circulation, while still being sufficiently low to trigger protonation and endosomal escape in the acidic endosome.

-

Ester Linkages: The ester bonds connecting the headgroup to the lipid tails are biodegradable, meaning they can be cleaved by endogenous esterase enzymes. This ensures that the lipid does not accumulate in the body over time, enhancing its safety profile.

-

Unsaturated Lipid Tails: The dual linoleate tails are unsaturated (containing C=C double bonds), which introduces kinks into the hydrocarbon chains. This prevents tight packing of the lipids, increasing the fluidity of the LNP membrane and promoting the formation of the non-bilayer structures necessary for fusion with the endosomal membrane.

Conclusion

The mechanism of action of this compound is a sophisticated, multi-stage process governed by its unique chemical structure and the resulting physicochemical properties of its LNP formulations. Its low pKa, biodegradable ester linkages, and unsaturated lipid tails work in concert to efficiently encapsulate RNA, remain stable in circulation, and mediate a potent, pH-triggered endosomal escape. The robust in vivo data, demonstrating high levels of protein expression and strong immunogenicity, underscore the potential of this compound as a next-generation delivery vehicle for a wide range of RNA-based therapeutics and vaccines.

References

- 1. Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lipid nanoparticles (LNPs) for in vivo RNA delivery and their breakthrough technology for future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A comprehensive overview for researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Ionizable Lipid AA3-DLin: Chemical Structure, Properties, and Applications in mRNA Delivery

This technical guide provides a detailed examination of this compound, a novel ionizable cationic lipid integral to the development of lipid nanoparticle (LNP) systems for messenger RNA (mRNA) delivery. This document outlines its chemical structure, physicochemical properties, synthesis, and formulation into LNPs, along with the associated experimental protocols and characterization data.

Chemical Structure and Physicochemical Properties

This compound, formally known as piperazine-1,4-diylbis(ethane-2,1-diyl) (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate), is an ionizable lipid specifically designed for the efficient encapsulation and delivery of nucleic acids. Its structure features a piperazine-based headgroup and two linoleate tails, which are crucial for its function in LNPs. The ionizable nature of the piperazine headgroup, with a pKa of 5.8, allows for a positive charge at acidic pH, facilitating the encapsulation of negatively charged mRNA, and a near-neutral charge at physiological pH, which reduces toxicity and enhances stability in circulation.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | piperazine-1,4-diylbis(ethane-2,1-diyl) (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) | [3] |

| CAS Number | 2832061-33-1 | |

| Molecular Formula | C44H78N2O4 | |

| Molecular Weight | 699.1 g/mol | |

| pKa | 5.8 | |

| Purity | >95% | |

| Appearance | A solution in ethanol |

Synthesis of this compound

The synthesis of this compound is achieved through a one-step, enzyme-catalyzed esterification reaction. This method is considered a "green chemistry" approach due to its high efficiency and reduced use of hazardous materials. The reaction involves the esterification of linoleic acid with 1,4-bis(2-hydroxyethyl)piperazine, catalyzed by Candida antarctica lipase B (CALB).

-

Reactant Preparation: Dissolve linoleic acid and 1,4-bis(2-hydroxyethyl)piperazine in a suitable organic solvent (e.g., toluene) in a molar ratio of approximately 2:1.

-

Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CALB) to the reactant mixture. The reaction is typically carried out at a controlled temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 48 hours) to ensure high conversion.

-

Purification: After the reaction is complete, the enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product is purified using silica gel column chromatography to yield pure this compound.

Formulation of this compound-based Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for mRNA delivery. A common formulation consists of this compound, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG). The molar ratio of these components is critical for the efficacy and stability of the LNPs. A frequently used molar ratio is 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG).

The formulation of these LNPs is typically performed using a microfluidic mixing technique. This method allows for precise control over the nanoprecipitation process, resulting in LNPs with uniform size and high encapsulation efficiency.

-

Solution Preparation:

-

Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG at a molar ratio of 40:40:25:0.5.

-

Dissolve the mRNA payload in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

-

-

Concentration and Sterilization:

-

The dialyzed LNP solution is concentrated to the desired final concentration using a suitable method like tangential flow filtration.

-

The final formulation is sterilized by passing it through a 0.22 µm filter.

-

Characterization of this compound LNPs

The physicochemical characteristics of the formulated LNPs are critical for their performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Table 2: Typical Characterization Data for this compound LNPs

| Parameter | Typical Value | Method of Analysis |

| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at pH 7.4) | Near-neutral | Electrophoretic Light Scattering (ELS) |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

These properties collectively ensure that the LNPs are of a suitable size for cellular uptake, have a narrow size distribution for batch-to-batch consistency, possess a neutral surface charge to avoid rapid clearance from circulation, and have efficiently encapsulated the mRNA payload.

In Vivo Delivery and Mechanism of Action

Upon administration, this compound LNPs circulate in the bloodstream and are taken up by target cells, primarily hepatocytes in the liver, through apolipoprotein E (ApoE)-mediated endocytosis. Inside the endosome, the acidic environment leads to the protonation of the tertiary amines in this compound. This positive charge promotes the interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its rational design, efficient synthesis, and favorable properties when formulated into LNPs make it a promising candidate for the development of mRNA-based therapeutics and vaccines. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and developers working to harness the potential of mRNA technology.

References

The Ascendancy of AA3-DLin in mRNA Vaccine Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and potent immunological responses. At the heart of this technology lies the lipid nanoparticle (LNP), a sophisticated delivery vehicle designed to protect the fragile mRNA molecule and facilitate its entry into target cells. A critical component of these LNPs is the ionizable lipid, and among the novel contenders in this space, AA3-DLin has emerged as a promising candidate, demonstrating exceptional performance in preclinical studies. This technical guide provides an in-depth exploration of the role of this compound in mRNA vaccine technology, detailing its synthesis, formulation into LNPs, and the methodologies used to evaluate its efficacy and immunogenicity.

This compound: A Novel Ionizable Lipid

This compound is an ionizable cationic lipid specifically designed for the formulation of LNPs for mRNA delivery. Its development through an innovative one-step, enzyme-catalyzed esterification method offers a "green chemistry" approach with high yields and purity[1][2]. The rational design of this compound incorporates two unsaturated linoleic lipid chains, two tertiary amine head groups from piperazine that provide positive charges for mRNA condensation in an acidic environment, and two biodegradable ester linkers, contributing to its favorable safety profile[2].

Physicochemical Properties

The performance of an ionizable lipid is intrinsically linked to its physicochemical properties. The pKa of this compound, a critical parameter for endosomal escape, is a key characteristic that governs its function. While specific pKa values for this compound were not found in the provided search results, it is designed to be neutral at physiological pH and become protonated in the acidic environment of the endosome, a crucial step for disrupting the endosomal membrane and releasing the mRNA payload into the cytoplasm[][4].

Performance and Efficacy of this compound-Based LNPs

LNPs formulated with this compound have demonstrated outstanding mRNA delivery efficacy and the ability to induce robust immune responses in preclinical models.

In Vivo Protein Expression

The primary function of an mRNA vaccine is to deliver the genetic code for a specific antigen to the host cells, which then translate it into protein. The efficiency of this process is a key measure of the delivery vehicle's performance. In vivo studies using luciferase-encoding mRNA (Fluc mRNA) have shown that this compound LNPs lead to significant protein expression.

| Ionizable Lipid | Animal Model | Route of Administration | mRNA Dose | Peak Luciferase Expression (Total Flux, photons/second) | Time Point | Reference |

| This compound | BALB/c Mice | Intramuscular | 5 µg | Data not explicitly quantified in search results, but described as "outstanding" and showing "much improved transfection efficacy" over MC3 and ALC-0315. | 6 hours | |

| MC3 | C57BL/6 Mice | Intravenous | 10 µg | ~5 x 10^9 | 6 hours | |

| ALC-0315 | C57BL/6 Mice | Intravenous | 10 µg | Not specified, but shown to be potent. | Not specified | |

| SM-102 | Zebrafish Embryos | Not specified | Not specified | Significantly higher than Dlin-MC3-DMA. | Not specified |

Immunogenicity

Beyond protein expression, the ultimate measure of a vaccine's success is its ability to elicit a potent and durable immune response. This compound LNPs encapsulating SARS-CoV-2 spike protein mRNA have been shown to induce strong immunogenicity in BALB/c mice.

| Vaccine Formulation | Animal Model | Immunization Schedule | Peak IgG Titer (Median) | Neutralizing Antibody Titer (Median) | T-Cell Response | Reference |

| This compound LNP-mRNA (SARS-CoV-2 Spike) | BALB/c Mice | Not specified | Described as "strong immunogenicity" | Described as "strong immunogenicity" | Th1-biased T-cell immune response | |

| mRNA-1273 (1 µg) | C57BL/6 Mice | 2 doses, 4-week interval | Not specified | Not specified | Strong CD4+ and CD8+ T-cell responses | |

| BNT162b2 (4 µg) | C57BL/6 Mice | 1 dose | 179 (binding antibody titer) | 79 | Not specified |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development and evaluation of this compound-based mRNA vaccines.

Synthesis of this compound

This compound is synthesized using a one-step, enzyme-catalyzed esterification process.

-

Enzyme: Candida antarctica Lipase B (CALB)

-

Substrates: Amino alcohols and lipid acids (specifically, linoleic acid)

-

Reaction Conditions: The reaction is typically carried out in an organic solvent. The enzyme catalyzes the esterification between the hydroxyl groups of the amino alcohol and the carboxyl groups of the lipid acids.

-

Purification: The final product is purified to remove unreacted substrates and the enzyme. The purity and chemical structure are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization (ESI) mass spectrometry.

Formulation of this compound LNPs

The formulation of mRNA-loaded LNPs is a critical step that determines the physicochemical properties and biological activity of the vaccine. Microfluidic mixing is a commonly used technique for the reproducible and scalable production of LNPs.

-

Lipid Composition: A typical formulation consists of the ionizable lipid (this compound), a helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000). The optimized molar ratio for this compound LNPs is reported to be 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG).

-

Preparation of Solutions:

-

The lipid mixture is dissolved in ethanol.

-

The mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

-

Microfluidic Mixing:

-

The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

-

The rapid mixing of the two streams leads to a change in solvent polarity, causing the self-assembly of the lipids around the mRNA to form LNPs.

-

-

Downstream Processing:

-

The resulting LNP suspension is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH, which neutralizes the surface charge of the LNPs.

-

The LNPs can be concentrated using ultrafiltration if necessary.

-

Characterization of this compound LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality and consistency.

-

Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LNPs for in vivo applications typically have a size range of 80-150 nm with a PDI below 0.2.

-

Zeta Potential: Measured to determine the surface charge of the nanoparticles.

-

mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the amount of encapsulated mRNA versus the total amount of mRNA. High encapsulation efficiency (>90%) is desirable.

-

Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM) to assess the structure of the LNPs.

In Vivo Evaluation of Protein Expression (Luciferase Assay)

The in vivo efficacy of mRNA delivery is commonly assessed by measuring the expression of a reporter protein, such as firefly luciferase (Fluc).

-

Animal Model: Typically BALB/c or C57BL/6 mice.

-

Administration: LNPs encapsulating Fluc mRNA are administered to the mice, usually via intramuscular (IM) or intravenous (IV) injection.

-

Bioluminescence Imaging:

-

At a specified time point post-injection (e.g., 6 hours), the mice are injected intraperitoneally with a D-luciferin solution (e.g., 150 mg/kg).

-

After a short incubation period (e.g., 10-15 minutes), the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect the bioluminescent signal produced by the luciferase enzyme.

-

The intensity of the signal (total flux, measured in photons/second) is quantified to determine the level of protein expression.

-

-

Ex Vivo Imaging: Organs of interest (e.g., liver, spleen, muscle at the injection site) can be harvested and imaged to assess the biodistribution of protein expression.

Assessment of Immunogenicity

To evaluate the vaccine potential of this compound LNPs, the induced immune response is characterized.

-

Measurement of Antibody Titers (ELISA):

-

Blood samples are collected from immunized mice at various time points.

-

Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the serum to quantify the levels of antigen-specific antibodies (e.g., IgG, IgG1, IgG2a). This involves coating plates with the target antigen, incubating with diluted serum samples, and then detecting bound antibodies with enzyme-conjugated secondary antibodies.

-

-

Neutralizing Antibody Assay:

-

This assay measures the ability of the induced antibodies to block viral entry into cells.

-

Pseudovirus neutralization assays are commonly used, where a non-replicating virus is engineered to express the target antigen (e.g., SARS-CoV-2 spike protein) and a reporter gene (e.g., luciferase).

-

The pseudovirus is incubated with serially diluted serum from immunized mice before being added to susceptible cells. The reduction in reporter gene expression is measured to determine the neutralizing antibody titer.

-

-

T-Cell Response Analysis (ELISpot and Intracellular Cytokine Staining):

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized mice.

-

The cells are restimulated in vitro with the target antigen (e.g., spike protein peptides).

-

ELISpot Assay: Measures the frequency of antigen-specific cytokine-secreting T-cells (e.g., IFN-γ for Th1 response, IL-4 for Th2 response).

-

Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: Allows for the characterization of the phenotype of the responding T-cells (e.g., CD4+ or CD8+) and the profile of cytokines they produce upon stimulation.

-

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The delivery of mRNA to the cytoplasm is a multi-step process.

References

- 1. Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - CD Bioparticles [cd-bioparticles.net]

- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

Enzyme-Catalyzed Synthesis of AA3-DLin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzyme-catalyzed synthesis of AA3-DLin, a potent ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) for mRNA delivery. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic and biological pathways involved, tailored for researchers and professionals in drug development.

Introduction to this compound and Enzymatic Synthesis

This compound is an ionizable cationic lipid that has demonstrated significant promise in the delivery of mRNA therapeutics, including vaccines.[1][2] Its unique structure allows for efficient encapsulation of mRNA and subsequent release within the cytoplasm of target cells. The synthesis of this compound can be effectively achieved through a one-step, enzyme-catalyzed esterification process. This chemoenzymatic approach offers a highly efficient and green alternative to traditional chemical synthesis methods. The key enzyme in this process is Candida antarctica lipase B (CALB), which facilitates the esterification of an amino alcohol with fatty acids.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and related lipid nanoparticles (LNPs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | piperazine-1,4-diylbis(ethane-2,1-diyl) (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) | |

| Molecular Formula | C44H78N2O4 | |

| Molecular Weight | 699.1 g/mol | |

| pKa | 5.8 | |

| CAS Number | 2832061-33-1 |

Table 2: Representative Yields of Enzymatic Synthesis of a Lipid Library

| Lipid Name | Yield (%) | Purity (%) |

| AA1-C8 | 62 | 78 |

| AA1-C10 | 68 | 72 |

| AA1-C12 | 72 | 68 |

Note: This data is from the synthesis of a lipid library under similar enzymatic conditions and serves as a reference for expected outcomes.

Table 3: Formulation and Characterization of this compound LNPs

| Parameter | Value |

| Lipid Molar Ratio (this compound:DOPE:Cholesterol:DMG-PEG) | 40:40:25:0.5 |

| Size (nm) | ~100 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | ~ +15 mV |

| Encapsulation Efficiency (%) | ~85% |

Experimental Protocols

Enzyme-Catalyzed Synthesis of this compound

This protocol describes the one-step esterification of 1,4-bis(2-hydroxyethyl)piperazine with linoleic acid catalyzed by Candida antarctica lipase B (CALB).

Materials:

-

1,4-bis(2-hydroxyethyl)piperazine

-

Linoleic Acid

-

Immobilized Candida antarctica lipase B (CALB)

-

Anhydrous toluene

-

Molecular sieves (4 Å)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1,4-bis(2-hydroxyethyl)piperazine (1 mmol) and linoleic acid (2.2 mmol).

-

Add anhydrous toluene as the solvent.

-

Add molecular sieves to the mixture to remove water generated during the reaction.

-

Add immobilized CALB (10% by weight of substrates).

-

The reaction mixture is stirred at 60 °C for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter off the enzyme and molecular sieves.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as an oil.

-

Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol outlines the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.[3][4]

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

-

mRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DOPE, cholesterol, and DMG-PEG in ethanol to prepare a stock solution with a molar ratio of 40:40:25:0.5.

-

The total lipid concentration should be between 10-25 mM.

-

-

Preparation of mRNA Solution:

-

Dissolve the mRNA in citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the mRNA solution into another.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to organic phase).

-

-

Purification:

-

The resulting LNP solution is collected.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Visualizations

Synthesis Pathway of this compound

Caption: Enzymatic synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow from synthesis to application.

Cellular Uptake and Endosomal Escape Signaling Pathway

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

Introduction: The Pivotal Role of Ionizable Lipids in Gene Delivery

An In-Depth Technical Guide to AA3-DLin for Ionizable Lipid Nanoparticle (LNP) Applications

Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering nucleic acid therapeutics, a prominence underscored by their critical role in the successful mRNA-based COVID-19 vaccines.[1][2][3][4][5] These sophisticated delivery vehicles are typically composed of four key components: an ionizable lipid, a phospholipid (or "helper" lipid), cholesterol, and a polyethylene glycol (PEG)-conjugated lipid.

At the heart of this technology lies the ionizable lipid , a component that is fundamental to both the encapsulation of negatively charged nucleic acid cargo and its subsequent release into the cell's cytoplasm. These lipids are ingeniously designed to be near-neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of the endosome (pH below 6.5). This pH-responsive behavior is the key to their function. During LNP formulation at an acidic pH, the ionizable lipid's positive charge facilitates the encapsulation of mRNA or siRNA. After administration and cellular uptake via endocytosis, the acidification of the endosome protonates the lipid again. This induced positive charge is believed to promote interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm where it can be translated into protein.

This guide focuses on a promising ionizable cationic lipid, This compound , which has demonstrated high efficacy for mRNA delivery and offers unique advantages in its synthesis and stability.

This compound: A Novel Ionizable Lipid Synthesized via Green Chemistry

This compound is an ionizable cationic lipid developed through an innovative one-step, enzyme-catalyzed esterification process. This "Green Chemistry" approach utilizes the enzyme Candida antarctica Lipase B, offering a significant advantage over the multi-step, lower-yield chemical syntheses of other lipids like DLin-MC3-DMA, ALC-0315, and SM-102.

The structure of this compound is rationally designed for effective gene delivery and biocompatibility. It features:

-

Two unsaturated linoleic acid chains: These lipid tails contribute to the overall structure and fusogenicity of the LNP.

-

A piperazine head group: This core contains two tertiary amines, which can be protonated in an acidic environment to provide the positive charge necessary for mRNA condensation and endosomal escape.

-

Biodegradable ester linkers: The connection between the lipid tails and the head group is via ester bonds, which are susceptible to hydrolysis in the body, potentially reducing cytotoxicity and improving the safety profile.

The pKa value of this compound is 5.8, placing it in an optimal range for facilitating endosomal escape.

Experimental Protocols and Methodologies

Synthesis of this compound

The synthesis of this compound is achieved through a one-step enzyme-catalyzed esterification.

Methodology:

-

Reactants: The primary reactants are an amino alcohol containing the piperazine core and linoleic acid.

-

Enzyme Catalyst: Candida antarctica Lipase B is used to catalyze the esterification reaction.

-

Process: The reactants are combined in the presence of the enzyme, which facilitates the formation of ester bonds between the hydroxyl groups of the amino alcohol and the carboxylic acid groups of the linoleic acid.

-

Yield: This method results in a high chemical yield and purity, minimizing the need for extensive post-reaction processing.

LNP Formulation Protocol

This compound LNPs are typically formulated using a rapid mixing technique, such as with a microfluidic device, to ensure uniform particle formation.

Materials:

-

Lipid Stock (in Ethanol): A mixture of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG) dissolved in 100% ethanol. A successfully tested molar ratio is 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG).

-

Aqueous Phase: mRNA dissolved in a low pH buffer, such as 25 mM sodium acetate (pH 4.6).

-

Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Methodology:

-

Preparation: The lipid-ethanol solution and the mRNA-aqueous solution are prepared separately.

-

Microfluidic Mixing: The two solutions are driven through a microfluidic mixing chamber (e.g., a T-junction mixer) at a controlled flow rate (e.g., a 3:1 aqueous to organic phase volumetric ratio). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core, forming the LNP.

-

Maturation: The resulting solution may be incubated at room temperature for a short period (e.g., 15 minutes) to allow the particles to stabilize.

-

Purification and Buffer Exchange: The LNP solution is dialyzed against PBS (pH 7.4) using a dialysis cassette (e.g., MWCO 3500) for at least 1-2 hours. This step removes the ethanol and raises the pH of the surrounding buffer to a physiological level, resulting in a near-neutral surface charge for the final LNP formulation.

-

Sterilization: The final LNP suspension should be sterile-filtered through a 0.2 µm filter.

Mechanism of Action: Intracellular Delivery

The efficacy of this compound LNPs hinges on their ability to navigate the intracellular environment to deliver their mRNA payload to the cytoplasm.

-

Cellular Uptake: LNPs are taken up by cells, generally through endocytosis.

-

Endosomal Acidification: Once inside an endosome, proton pumps in the endosomal membrane begin to lower the internal pH.

-

Protonation of this compound: As the pH drops below the pKa of this compound (5.8), its tertiary amine head groups become protonated, shifting the lipid's charge from neutral to strongly positive.

-

Endosomal Escape: The now cationic LNPs are thought to interact with anionic phospholipids present in the endosomal membrane. This electrostatic interaction disrupts the membrane's integrity, allowing the LNP and its mRNA cargo to escape into the cell's cytoplasm.

-

mRNA Translation: Freed in the cytoplasm, the mRNA is accessible to the cell's ribosomal machinery and is translated into the therapeutic or antigenic protein.

Performance and Characterization Data

The performance of an LNP formulation is defined by its physicochemical properties and its biological efficacy. Orthogonal design of experiment (DoE) methodologies have been employed to fine-tune the molar ratios of this compound LNP components for optimal performance.

Table 1: Physicochemical Properties of this compound and Formulated LNPs

| Parameter | Value/Range | Method | Significance |

| This compound pKa | 5.8 | TNS Assay | Ensures protonation occurs within the endosomal pH range for effective cargo release. |

| Particle Size | ~76-95 nm | Dynamic Light Scattering (DLS) | Optimal size for cellular uptake and avoiding rapid clearance. |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform particle size distribution, crucial for reproducibility. |

| Encapsulation Efficiency | > 90% | RiboGreen Assay | High efficiency ensures a maximal therapeutic payload per particle. |

| Zeta Potential (at pH 7.4) | Near-neutral | Laser Doppler Velocimetry | A neutral surface charge at physiological pH minimizes non-specific interactions and toxicity. |

| Storage Stability | Stable at -20°C for up to 12 months | In vivo/In vitro assays post-storage | Demonstrates excellent long-term storage capability without loss of delivery efficiency. |

Table 2: Preclinical In Vivo Performance of this compound LNPs

| Application | Animal Model | Key Findings | Reference |

| COVID-19 mRNA Vaccine | BALB/c Mice | Induced strong immunogenicity, demonstrated by high antibody titers and a robust T cell immune response following vaccination with LNPs encapsulating SARS-CoV-2 spike mRNA. | |

| General mRNA Delivery | Mice | Showed outstanding mRNA delivery efficacy. |

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for LNP-mediated nucleic acid delivery. Its development via a one-step, enzyme-catalyzed "Green Chemistry" approach provides a more efficient and scalable synthesis route compared to many existing lipids. Preclinical data demonstrate that LNP formulations incorporating this compound exhibit excellent physicochemical properties, high mRNA encapsulation efficiency, and robust in vivo performance, leading to strong immunogenicity for vaccine applications. Furthermore, its proven long-term storage stability addresses a critical logistical challenge in the distribution of advanced therapeutics. As the demand for versatile and effective gene delivery platforms continues to grow, this compound stands out as a highly promising candidate for the development of next-generation mRNA vaccines and therapeutics.

References

Methodological & Application

Application Notes and Protocols for AA3-DLin Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). A key component of these delivery vehicles is the ionizable cationic lipid, which is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. AA3-DLin is a novel ionizable cationic lipid that has demonstrated high efficiency for mRNA delivery.[1] This document provides detailed protocols for the formulation of this compound lipid nanoparticles, as well as for their application in in vitro cell culture and in vivo animal models.

Data Presentation

Table 1: this compound LNP Formulation Composition

| Component | Molar Ratio (%) | Role |

| This compound | 40 | Ionizable cationic lipid (pKa = 5.8) for RNA encapsulation and endosomal escape.[1] |

| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | 40 | Helper lipid that promotes the formation of non-bilayer structures, aiding in endosomal escape. |

| Cholesterol | 25 | Structural "helper" lipid that enhances nanoparticle stability and membrane fusion.[2] |

| DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 0.5 | PEGylated lipid that controls particle size and reduces aggregation.[2] |

Table 2: Stock Solutions and Buffers

| Solution/Buffer | Composition | Purpose |

| Lipid Stock Solution | This compound, DOPE, Cholesterol, DMG-PEG 2000 dissolved in 100% Ethanol | Organic phase for LNP formation. |

| RNA Solution | RNA (siRNA or mRNA) in 50 mM Citrate Buffer (pH 4.0) | Aqueous phase containing the nucleic acid cargo. |

| Dialysis Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Buffer for purification and exchange to a physiological pH. |

Experimental Protocols

Protocol 1: this compound Lipid Nanoparticle Formulation

This protocol details the preparation of this compound LNPs using a rapid mixing method.

1. Preparation of Lipid Stock Solution: a. Dissolve this compound, DOPE, Cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve a final molar ratio of 40:40:25:0.5.[3] b. The total lipid concentration in the ethanol phase is typically between 10-25 mM. c. Vortex the mixture until all lipids are fully dissolved, ensuring a clear solution.

2. Preparation of RNA Solution: a. Dilute the RNA (siRNA or mRNA) stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. b. The final nucleic acid to total lipid weight ratio is typically around 1:10 to 1:20.

3. LNP Formation by Rapid Mixing: a. This can be achieved through various methods such as pipette mixing, vortex mixing, or using a microfluidic device. b. For vortex mixing: Vigorously vortex the RNA solution while rapidly adding the lipid stock solution. A typical volumetric ratio is 3 parts aqueous phase to 1 part organic phase. c. Continue vortexing for an additional 20-30 seconds. The solution should become opalescent, indicating nanoparticle formation. d. Incubate the resulting LNP suspension at room temperature for 15-30 minutes.

4. Purification and Buffer Exchange: a. Transfer the LNP suspension to a dialysis cassette (e.g., MWCO 3.5 kDa). b. Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 2 hours, with several buffer changes, to remove ethanol and raise the pH.

5. Sterilization and Characterization: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). c. Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen). d. Store the final LNP formulation at 4°C. For long-term storage, freezing at -20°C may be possible.

Protocol 2: In Vitro Transfection of Cells with this compound LNPs

This protocol is for the delivery of siRNA or mRNA to cultured cells.

1. Cell Seeding: a. Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection. b. Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

2. Transfection: a. On the day of transfection, dilute the this compound LNP formulation in pre-warmed, serum-free cell culture medium to the desired final RNA concentration (e.g., 1-50 nM for siRNA). b. Remove the existing medium from the cells and gently add the LNP-containing medium. c. Incubate the cells with the LNPs for 4-6 hours at 37°C. d. After incubation, add an equal volume of complete medium (containing 2x the normal serum concentration) or replace the transfection medium with fresh complete medium.

3. Analysis of Gene Knockdown or Protein Expression: a. Incubate the cells for an additional 24-72 hours. b. For siRNA-mediated knockdown, analyze the target mRNA levels by RT-qPCR or protein levels by Western blot or ELISA. c. For mRNA-mediated protein expression, analyze the expressed protein by methods such as fluorescence microscopy (for fluorescent proteins), Western blot, or functional assays.

Protocol 3: In Vivo Administration of this compound LNPs in Mice

This protocol describes the systemic administration of LNPs via tail vein injection.

1. Dose Preparation: a. Dilute the sterile this compound LNP stock solution with sterile PBS to achieve the desired final dose (e.g., 0.1-1.0 mg/kg of RNA) in a typical injection volume of 100-200 µL.

2. Administration: a. Warm the LNP solution to room temperature. b. Place the mouse in a restrainer to immobilize it and visualize the lateral tail vein. c. Swab the tail with 70% ethanol. d. Carefully insert the needle into the tail vein and slowly inject the LNP solution.

3. Monitoring and Sample Collection: a. Monitor the animals for any adverse reactions post-injection. b. At the desired time point post-injection, tissues can be harvested for analysis of gene knockdown or protein expression.

Mandatory Visualization

Caption: Workflow for this compound Lipid Nanoparticle Formulation.

Caption: Cellular Pathway of siRNA Delivery by this compound LNPs.

References

Molar Ratio and Preparation of AA3-DLin Lipid Nanoparticles for RNA Delivery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy and safety. AA3-DLin is a novel ionizable cationic lipid that has demonstrated high efficiency in mRNA delivery. This document provides a detailed protocol for the preparation of this compound-based LNPs, with a specific focus on the molar ratios of the lipid components. The provided methodology is based on established microfluidic mixing techniques, which ensure reproducible and scalable LNP production.

Molar Ratios of Lipid Components

The optimal molar ratio for the formulation of this compound LNPs for efficient mRNA delivery has been identified as follows:

| Component | Molar Ratio (%) |

| This compound | 40 |

| DOPE | 40 |

| Cholesterol | 25 |

| DMG-PEG 2000 | 0.5 |

Table 1: Molar Ratios of Lipids for this compound LNP Formulation. This table outlines the optimized molar percentages of the individual lipid components required for the successful preparation of this compound LNPs.

Each lipid component plays a crucial role in the structure and function of the LNP:

-

This compound: An ionizable cationic lipid that is essential for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.[1][2]

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A helper lipid that aids in the formation of the lipid bilayer and contributes to the endosomal escape of the payload.

-

Cholesterol: A structural component that modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.

-

DMG-PEG 2000: A PEGylated lipid that forms a hydrophilic corona on the surface of the LNP, preventing aggregation and reducing immunogenicity.[3]

Experimental Protocol: this compound LNP Preparation via Microfluidic Mixing

This protocol details the step-by-step procedure for the preparation of this compound LNPs encapsulating mRNA.

2.1. Materials and Reagents:

-

This compound (ionizable lipid)

-

DOPE (helper lipid)

-

Cholesterol

-

DMG-PEG 2000 (PEGylated lipid)

-

mRNA (or other nucleic acid cargo)

-

Ethanol (anhydrous, USP grade)

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Syringe pumps

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Sterile, RNase-free consumables (microcentrifuge tubes, pipette tips)

2.2. Preparation of Stock Solutions:

-

Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol. The exact concentrations will depend on the desired final LNP concentration and the capabilities of the microfluidic system. A common starting point is to prepare 10-25 mM stock solutions.

-

From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing this compound, DOPE, Cholesterol, and DMG-PEG 2000 at the molar ratio of 40:40:25:0.5.

-

-

mRNA Stock Solution (in Citrate Buffer):

-

Dissolve the mRNA cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for the ionization of this compound and efficient encapsulation of the mRNA.

-

2.3. LNP Formulation using Microfluidics:

The following workflow outlines the general procedure for LNP formation.

Caption: A flowchart illustrating the key steps in the preparation of this compound LNPs using a microfluidic-based method.

-

System Setup:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the mRNA stock solution into another.

-

-

Microfluidic Mixing:

-

Pump the two solutions through the microfluidic device at a specific flow rate ratio. A common ratio for the aqueous to ethanolic phase is 3:1.

-

The rapid mixing within the microfluidic channels causes the lipids to self-assemble around the mRNA, forming the LNPs.

-

2.4. Purification:

-

Buffer Exchange and Ethanol Removal:

-

The resulting LNP suspension will be in an ethanol/citrate buffer mixture. To make it suitable for in vitro or in vivo use, the ethanol must be removed and the buffer exchanged to a physiological pH.

-

Dialyze the LNP suspension against sterile PBS (pH 7.4) using appropriate dialysis tubing (e.g., 10 kDa MWCO) overnight at 4°C. This step removes the ethanol and raises the pH, resulting in a more neutral surface charge on the LNPs.

-

2.5. Characterization:

It is essential to characterize the resulting LNPs to ensure they meet the desired specifications.

| Parameter | Method | Typical Expected Values |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Electrophoretic Light Scattering | -10 to +10 mV at pH 7.4 |

| Encapsulation Efficiency | RiboGreen Assay | > 90% |

Table 2: Key Characterization Parameters for this compound LNPs. This table summarizes the critical quality attributes of the formulated LNPs and the common analytical techniques used for their measurement.

Signaling Pathway for Endosomal Escape

The effective delivery of the nucleic acid cargo into the cytoplasm relies on the ability of the LNP to escape from the endosome. The ionizable lipid this compound plays a pivotal role in this process.

Caption: A diagram illustrating the proposed mechanism of endosomal escape facilitated by the protonation of the ionizable lipid this compound within the acidic environment of the endosome.

This application note provides a comprehensive guide to the formulation of this compound lipid nanoparticles, detailing the precise molar ratios and a robust preparation protocol using microfluidics. By following this protocol and performing the recommended characterization steps, researchers can reliably produce high-quality LNPs for the efficient delivery of RNA therapeutics. The success of these formulations hinges on the careful control of the lipid composition and manufacturing process.

References

- 1. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

Application Notes and Protocols for the Formulation of AA3-DLin Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the formulation and characterization of AA3-DLin lipid nanoparticles (LNPs), a promising vehicle for mRNA delivery. The protocols outlined below are based on established methodologies and best practices in the field.

Introduction

Lipid nanoparticles are at the forefront of non-viral gene delivery, famously utilized in the mRNA-based COVID-19 vaccines.[1] this compound is an ionizable cationic lipid that has demonstrated high efficacy in mRNA delivery.[2][3][4] Proper formulation and characterization are critical to ensure the quality, efficacy, and safety of LNP-based therapeutics. This guide will walk you through the necessary steps, from component preparation to final product analysis.

Materials and Equipment

Lipids and Reagents

-

Ionizable Lipid: this compound

-

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

mRNA: Your specific mRNA of interest

-

Solvent: Absolute Ethanol (200 proof, molecular biology grade)

-

Aqueous Buffer: 50 mM Sodium Acetate buffer (pH 4.0)

-

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

For Characterization: RiboGreen RNA Quantitation Kit, TE buffer, Triton X-100

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-

Syringe pumps and syringes

-

Glass vials

-

Vortex mixer

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

-

Fluorometric plate reader

-

Dialysis cassettes (e.g., Slide-A-Lyzer™, 10 kDa MWCO)

-

Sterile, RNase-free consumables (e.g., microcentrifuge tubes, pipette tips)

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Lipid Stock Solution (in Ethanol)

-

Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in absolute ethanol. The exact concentrations may need to be optimized, but a common starting point is 10-20 mg/mL.

-

To prepare the final lipid mixture, combine the individual lipid stock solutions to achieve a molar ratio of This compound/DOPE/Cholesterol/DMG-PEG at 40:40:25:0.5 .

-

Vortex the final lipid mixture thoroughly to ensure homogeneity.

3.1.2. mRNA Stock Solution (in Aqueous Buffer)

-

Dissolve your lyophilized mRNA in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.1-0.2 mg/mL.

-

Ensure the mRNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing to prevent mRNA degradation.

-

Store the mRNA solution on ice until use.

LNP Formulation via Microfluidic Mixing

The following workflow outlines the general process for LNP formulation using a microfluidic system.

Figure 1: Experimental workflow for this compound LNP formulation.

-

System Setup:

-

Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the mRNA stock solution into another.

-

-

Mixing:

-

Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is a TFR of 12 mL/min and an FRR of 3:1.

-

Initiate the flow from both syringes to allow the solutions to mix within the microfluidic cartridge, leading to the self-assembly of the LNPs.

-

-

Collection:

-

Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge into a sterile, RNase-free tube.

-

LNP Purification

-

Transfer the collected LNP dispersion to a dialysis cassette (10 kDa MWCO).

-

Perform dialysis against sterile PBS (pH 7.4) at 4°C.

-

Change the dialysis buffer at least three times over a period of 24 hours to ensure the complete removal of ethanol and to raise the pH.

-

After dialysis, recover the purified LNP solution from the cassette.

LNP Characterization

3.4.1. Size, Polydispersity Index (PDI), and Zeta Potential

-

Dilute a small aliquot of the purified LNP solution in PBS.

-

Measure the particle size (Z-average diameter), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

-

Perform measurements in triplicate for each sample.

3.4.2. mRNA Encapsulation Efficiency (EE%) using RiboGreen Assay

The encapsulation efficiency is determined by measuring the amount of mRNA protected within the LNPs. This is achieved by quantifying the fluorescence of the RiboGreen dye, which intercalates with nucleic acids, before and after disrupting the LNPs with a detergent (Triton X-100).

-

Prepare a standard curve:

-

Prepare a series of known concentrations of your free mRNA in TE buffer.

-

-

Prepare LNP samples:

-

In a 96-well black plate, add two sets of your LNP sample.

-

To one set, add TE buffer. This will measure the amount of unencapsulated ("free") mRNA.

-

To the other set, add TE buffer containing 2% Triton X-100. This will lyse the LNPs and measure the total amount of mRNA.

-

-

Incubate:

-

Incubate the plate at 37°C for 15 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.

-

-

Add RiboGreen reagent:

-

Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

-

Add the diluted RiboGreen reagent to all wells.

-

-

Measure fluorescence:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

-

-

Calculate Encapsulation Efficiency:

-

Use the standard curve to determine the concentration of mRNA in both sets of LNP samples.

-

Calculate the EE% using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of formulated this compound LNPs based on the primary literature.

| Parameter | Expected Value |

| Size (Z-average Diameter) | 80 - 120 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | -5 to +5 mV |

| Encapsulation Efficiency | > 90% |

Logical Relationships in LNP Formulation

The relationship between formulation parameters and LNP characteristics can be visualized as follows:

Figure 2: Key parameter relationships in LNP formulation.

Conclusion

This guide provides a comprehensive framework for the successful formulation and characterization of this compound LNPs. Adherence to these protocols will enable researchers to produce high-quality LNPs with consistent and reproducible characteristics, which is essential for advancing the development of mRNA-based therapeutics. It is important to note that optimization of certain parameters, such as lipid concentrations and microfluidic settings, may be necessary for specific mRNA payloads and applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - ACS Nano - Figshare [figshare.com]

- 4. This compound-Lipid Nanoparticles - CD Bioparticles [cd-bioparticles.net]

Application Notes and Protocols for AA3-DLin in In Vivo mRNA Delivery Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the ionizable lipid AA3-DLin in the formulation of lipid nanoparticles (LNPs) for in vivo messenger RNA (mRNA) delivery. Detailed protocols for LNP formulation, characterization, and in vivo application in preclinical mouse models are provided, based on established research.

Introduction

This compound is a novel ionizable cationic lipid that has demonstrated high efficacy for the in vivo delivery of mRNA. Its unique structure allows for efficient encapsulation of mRNA and subsequent release into the cytoplasm of target cells. Lipid nanoparticles formulated with this compound have been successfully used in preclinical studies, including for the development of mRNA-based vaccines. With a pKa value of 5.8, this compound facilitates endosomal escape, a critical step for the successful delivery of mRNA payloads.[1]

Data Presentation

The following tables summarize the key characteristics and in vivo performance of this compound LNPs based on published studies.

Table 1: Physicochemical Characteristics of this compound LNPs

| Parameter | Value |

| Lipid Composition (molar ratio) | This compound/DOPE/Cholesterol/DMG-PEG (40:40:25:0.5)[2] |

| pKa | 5.8[1] |

| Mean Particle Size (Z-average) | ~80-100 nm |

| Polydispersity Index (PDI) | < 0.2 |

| mRNA Encapsulation Efficiency | > 90% |

Table 2: In Vivo Luciferase mRNA Delivery in BALB/c Mice

| Organ | Bioluminescence (photons/s/cm²/sr) |

| Spleen | High Expression |

| Liver | Moderate Expression |

| Lungs | Low Expression |

| Heart | Negligible Expression |

| Kidneys | Negligible Expression |

| (Data presented is a qualitative summary based on available in vivo imaging data. Specific quantitative data from the primary literature should be consulted for precise comparisons.) |

Table 3: Immunogenicity of this compound LNP-formulated SARS-CoV-2 Spike mRNA Vaccine in BALB/c Mice

| Parameter | Result |

| Spike-specific IgG Titer | Significantly elevated post-vaccination |

| Spike-specific IgG1 Titer | Significantly elevated, indicating a Th2-biased immune response |

| Spike-specific IgG2a Titer | Moderately elevated |

| Virus Neutralization Titer | Potent neutralization of SARS-CoV-2 pseudovirus |

| (Specific titers are dose and time-point dependent and should be referenced from the primary study for detailed analysis.) |

Table 4: Safety Profile of this compound LNPs in BALB/c Mice

| Parameter | Observation |

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Transient and modest increase post-injection |

| Liver Enzymes (ALT, AST) | No significant elevation observed at therapeutic doses |

| Body Weight | No significant changes observed |

| Histopathology of Major Organs | No apparent signs of toxicity |

Experimental Protocols

The following are detailed protocols for the formulation and in vivo evaluation of this compound LNPs for mRNA delivery.

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

-

mRNA (e.g., encoding luciferase or a target antigen)

-

Ethanol (200 proof, molecular biology grade)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Syringe pumps

-

Dialysis cassettes (10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DOPE, Cholesterol, and DMG-PEG in ethanol to prepare a lipid stock solution with a molar ratio of 40:40:25:0.5.[2]

-

The final total lipid concentration in the ethanol phase should be optimized based on the microfluidic system used (typically in the range of 10-25 mg/mL).

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration. The optimal concentration will depend on the desired mRNA-to-lipid ratio.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

-

Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

-

Initiate the flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

-

Storage:

-

Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage. This compound LNPs have been noted for their long-term storage capability at -20°C.[2]

-

Protocol 2: In Vivo mRNA Delivery and Expression Analysis in Mice

This protocol outlines the procedure for administering this compound LNPs to mice and assessing mRNA expression via bioluminescence imaging.

Materials:

-

This compound LNPs encapsulating luciferase mRNA

-

BALB/c mice (6-8 weeks old)

-

D-luciferin substrate

-

In vivo imaging system (IVIS)

-

Sterile PBS

-

Insulin syringes

Procedure:

-

Animal Handling:

-

Acclimatize mice for at least one week before the experiment.

-

All animal procedures should be performed in accordance with institutional guidelines.

-

-

Administration of LNPs:

-

Dilute the this compound LNP-mRNA formulation in sterile PBS to the desired final concentration.

-

Administer the formulation to mice via the desired route (e.g., intramuscular or intravenous injection). The dosage will depend on the specific study design.

-

-

Bioluminescence Imaging:

-

At the desired time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal injection.

-

Anesthetize the mice and place them in the IVIS imaging chamber.

-

Acquire bioluminescence images to assess the location and intensity of luciferase expression.

-

-

Ex Vivo Organ Imaging:

-

Following the final in vivo imaging, euthanize the mice.

-

Dissect major organs (liver, spleen, lungs, heart, kidneys) and image them ex vivo to quantify organ-specific expression.

-

Protocol 3: Evaluation of Immune Response to an this compound LNP-mRNA Vaccine

This protocol describes the assessment of the humoral immune response in mice following vaccination with an this compound LNP-formulated mRNA vaccine.

Materials:

-

This compound LNPs encapsulating antigen-encoding mRNA

-

BALB/c mice (6-8 weeks old)

-

Recombinant target antigen

-

ELISA plates

-

Secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)

-

Substrate for ELISA

-

Blood collection supplies

Procedure:

-

Immunization Schedule:

-

Immunize mice with the this compound LNP-mRNA vaccine via intramuscular injection. A typical schedule involves a prime immunization followed by a boost immunization 2-3 weeks later.

-

-

Serum Collection:

-

Collect blood samples from the mice at various time points post-immunization (e.g., pre-immunization, and 1, 2, and 4 weeks post-boost).

-

Isolate serum and store at -80°C.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat ELISA plates with the recombinant target antigen.

-

Block the plates to prevent non-specific binding.

-

Add serially diluted mouse serum samples to the wells.

-

Add HRP-conjugated secondary antibodies specific for total IgG, IgG1, and IgG2a.

-

Add the substrate and measure the absorbance to determine the antibody titers.

-

Mandatory Visualizations

Caption: Workflow for this compound LNP Formulation.

Caption: Cellular Mechanism of this compound LNP-mediated mRNA Delivery.

Caption: Signaling Pathway of an this compound mRNA Vaccine.

References

Application Notes and Protocols for siRNA and saRNA Delivery Using AA3-DLin-Based Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of RNA therapeutics, such as small interfering RNA (siRNA) and self-amplifying RNA (saRNA), holds immense promise for treating a wide range of diseases. A significant challenge in the clinical translation of these therapies is the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for RNA delivery, offering protection from degradation and facilitating cellular uptake. The ionizable cationic lipid is a critical component of these LNPs, playing a pivotal role in RNA encapsulation and endosomal escape.

AA3-DLin is a novel ionizable lipid that has demonstrated high efficiency for mRNA delivery, particularly in the context of vaccines.[1] While specific data on the use of this compound for siRNA and saRNA delivery is emerging, its structural and functional similarities to well-characterized ionizable lipids, such as DLin-MC3-DMA, suggest its strong potential in these applications. This document provides detailed application notes and protocols for the use of this compound in siRNA and saRNA delivery, drawing upon established methodologies for similar ionizable lipids to guide researchers in their experimental design.

Data Presentation: Performance of LNP-Based RNA Delivery